molecular formula C16H10Cl2O3 B2772886 2-(2,4-dichlorophenyl)-7-methoxy-4H-chromen-4-one CAS No. 637747-69-4

2-(2,4-dichlorophenyl)-7-methoxy-4H-chromen-4-one

Cat. No.: B2772886
CAS No.: 637747-69-4
M. Wt: 321.15
InChI Key: JNVZEGGFENUXPZ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-7-methoxy-4H-chromen-4-one is a synthetic chromen-4-one derivative of significant interest in medicinal chemistry and biological research. Compounds based on the 4H-chromen-4-one (flavone) scaffold, particularly those with methoxy and halogenated phenyl substitutions, are extensively investigated for their diverse pharmacological potential . This compound is specifically designed for research applications and is strictly for Laboratory Use Only; it is not intended for diagnostic, therapeutic, or personal use. The core research value of this compound lies in its structural features, which are associated with key biological activities. The 4H-chromen-4-one core is a privileged structure in drug discovery . The 7-methoxy substitution and the 2,4-dichlorophenyl group at the 2-position are structurally analogous to compounds studied for their potent inhibitory effects on specific biological targets . Related derivatives have demonstrated promising mechanisms of action, including telomerase inhibition by disrupting the dyskerin protein complex, which is a critical component in telomere maintenance often overactive in cancer cells . Furthermore, structurally similar 2-phenyl-4H-chromen-4-one compounds have shown significant antifungal activity, making them subjects of investigation for agricultural and therapeutic applications . Researchers utilize this compound primarily in biochemical assays, cell-based studies, and as a key intermediate for the synthesis of more complex molecules for probing disease mechanisms.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-7-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O3/c1-20-10-3-5-12-14(19)8-16(21-15(12)7-10)11-4-2-9(17)6-13(11)18/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVZEGGFENUXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-7-methoxy-4H-chromen-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 7-methoxy-4-chromone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that chromone derivatives exhibit significant anticancer properties. For instance, studies have shown that 2-(2,4-dichlorophenyl)-7-methoxy-4H-chromen-4-one can inhibit the growth of various cancer cell lines. In vitro studies demonstrated its efficacy against MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cell lines, showcasing selective cytotoxicity towards malignant cells while sparing normal cells .

Mechanism of Action
The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation. Molecular docking studies have provided insights into its interaction with targets such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), suggesting a potential mechanism for its inhibitory activity .

Case Study: Inhibition of Kinases
A specific study highlighted that this compound exhibited potent inhibition against EGFR and VEGFR-2 kinases, outperforming Sorafenib, a well-known anticancer drug. The IC50 values indicated a strong dose-dependent response, reinforcing the compound's potential as a therapeutic agent in oncology .

Agrochemical Applications

Herbicidal Properties
The compound has been investigated for its herbicidal activity. Patents describe formulations that incorporate this compound as an active ingredient in agrochemical compositions. These formulations have shown effectiveness in controlling various weed species, making them valuable for agricultural applications .

Formulation Development
Recent innovations involve the development of aqueous capsule suspension concentrates based on this compound. These formulations aim to enhance the bioavailability and efficacy of herbicides in agricultural settings. The stability and performance of these formulations have been characterized through rigorous testing methods including X-ray diffraction and Raman spectroscopy .

Anti-inflammatory Effects
Beyond its anticancer and herbicidal applications, this compound has also been evaluated for anti-inflammatory properties. Studies indicate that it can inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages without inducing cytotoxicity, suggesting potential applications in treating inflammatory diseases .

Data Tables

Application Area Activity Target/Cell Line IC50 Value Reference
AnticancerGrowth inhibitionMCF-7<10 µM
Growth inhibitionHCT-116<10 µM
Growth inhibitionA549<10 µM
HerbicidalWeed controlVarious weed speciesEffective
Anti-inflammatoryNO production inhibitionRAW 264.7 macrophagesNot specified

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-7-methoxy-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit specific enzymes and interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenyl)-7-methoxy-4H-chromen-4-one stands out due to its unique combination of a chromen-4-one core with a 2,4-dichlorophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-(2,4-Dichlorophenyl)-7-methoxy-4H-chromen-4-one, a derivative of chromone, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the compound's biological activity based on diverse studies, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromone backbone substituted with a dichlorophenyl group and a methoxy group. This specific arrangement is believed to contribute to its biological properties.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study assessing its effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, the compound demonstrated a notable reduction in NO levels, suggesting its potential to mitigate inflammatory responses. The mechanism appears to involve inhibition of the TLR4/MAPK signaling pathway, leading to decreased expression of pro-inflammatory cytokines such as IL-6 and TNF-α .

Table 1: Inhibition of NO Production by this compound

CompoundConcentration (μM)NO Production Inhibition (%)
This compound2075%
Control (LPS only)-0%

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). The mechanism of action involves disruption of microtubule dynamics and induction of cell cycle arrest at the G2/M phase .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-710Microtubule disruption
HepG-212G2/M cell cycle arrest
HCT-11615Apoptosis induction

Case Studies

  • Study on Inflammatory Disease Models : In vivo experiments using mouse models demonstrated that administration of the compound significantly reduced inflammation markers in serum following LPS-induced inflammation. This supports its potential application in treating inflammatory diseases .
  • Cytotoxicity Assessment : A comprehensive cytotoxicity assessment using the MTT assay revealed that while the compound effectively inhibited cancer cell proliferation, it exhibited minimal toxicity towards normal cell lines (HFL-1 and WI-38), indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2,4-dichlorophenyl)-7-methoxy-4H-chromen-4-one, and what key intermediates are involved?

  • Methodology : The compound is typically synthesized via multi-step organic reactions. A common approach involves:

  • Claisen-Schmidt condensation : Reacting 2',4'-dichloroacetophenone with 7-methoxy-4-hydroxycoumarin under acidic or basic conditions to form the chromenone backbone .
  • Suzuki-Miyaura coupling : Introducing aryl/heteroaryl substituents via palladium-catalyzed cross-coupling reactions for structural diversification .
  • Purification : Recrystallization from ethanol or methanol is used to isolate the product, with purity verified by HPLC (>95%) and NMR .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data collection : Using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 293 K .
  • Refinement : SHELXL (part of the SHELX suite) refines atomic coordinates, thermal parameters, and hydrogen bonding networks. The R-factor should be <0.05 for high reliability .
  • Validation : PLATON or Mercury software checks for voids, hydrogen bonding, and π-π stacking interactions .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

  • Methodology :

  • MIC determination : Broth microdilution assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with ciprofloxacin as a positive control .
  • Time-kill kinetics : Confirms bactericidal vs. bacteriostatic effects by monitoring CFU/mL over 24 hours .
  • Cytotoxicity : Parallel assays on mammalian cell lines (e.g., HEK-293) using MTT to assess selectivity indices .

Advanced Research Questions

Q. How can conflicting bioactivity data between studies be resolved?

  • Methodology : Contradictions often arise from substituent effects (e.g., chloro vs. methoxy groups) or assay conditions. Strategies include:

  • Meta-analysis : Compare IC50 values across studies using standardized protocols (e.g., fixed ATP concentration in kinase assays) .
  • SAR modeling : QSAR (Quantitative Structure-Activity Relationship) identifies critical substituents (e.g., 2,4-dichlorophenyl enhances lipophilicity and membrane penetration) .
  • Orthogonal assays : Validate results with alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility via hydrogen bonding .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life .
  • LogP adjustment : Introduce polar groups (e.g., hydroxypropyl) via O-alkylation while retaining bioactivity .

Q. How do hydrogen bonding and π-π stacking interactions influence its crystallographic packing?

  • Methodology :

  • Graph-set analysis : Use Mercury software to categorize hydrogen bonds (e.g., R²₂(8) motifs) and quantify their contribution to lattice energy .
  • Hirshfeld surfaces : Map intermolecular contacts (e.g., C–H⋯O vs. Cl⋯Cl interactions) to predict stability and polymorphism .
  • Thermal analysis : DSC/TGA correlates packing efficiency with melting points and decomposition profiles .

Key Methodological Recommendations

  • Synthetic Challenges : Optimize Claisen-Schmidt condensation using microwave-assisted synthesis to reduce reaction time (30 min vs. 12 hours) .
  • Data Validation : Cross-validate crystallographic data with DFT calculations (e.g., Gaussian09) to confirm torsional angles and charge distribution .
  • Bioactivity Contradictions : Use high-content screening (HCS) to resolve discrepancies in cytotoxicity mechanisms .

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